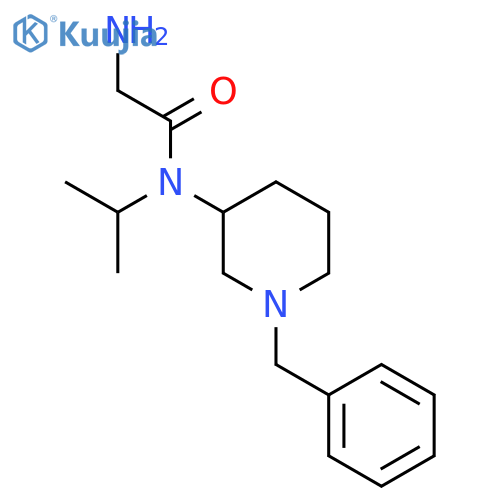

Cas no 1353974-30-7 (2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide)

2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Amino-n-(1-benzyl-piperidin-3-yl)-n-isopropyl-acetamide

- 2-Amino-N-(1-benzylpiperidin-3-yl)-N-isopropylacetamide

- (R)-2-Amino-N-(1-benzylpiperidin-3-yl)-N-isopropylacetamide

- (S)-2-Amino-N-(1-benzylpiperidin-3-yl)-N-isopropylacetamide

- AM93926

- 2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide

-

- インチ: 1S/C17H27N3O/c1-14(2)20(17(21)11-18)16-9-6-10-19(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,18H2,1-2H3

- InChIKey: MSXANNZUDCQRGW-UHFFFAOYSA-N

- ほほえんだ: O=C(CN)N(C(C)C)C1CN(CC2C=CC=CC=2)CCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 326

- トポロジー分子極性表面積: 49.6

2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 082025-500mg |

2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide |

1353974-30-7 | 500mg |

£755.00 | 2022-03-01 | ||

| Chemenu | CM497388-1g |

2-Amino-N-(1-benzylpiperidin-3-yl)-N-isopropylacetamide |

1353974-30-7 | 97% | 1g |

$1499 | 2022-09-03 |

2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-acetamideに関する追加情報

2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide(CAS No. 1353974-30-7)の専門的解説と応用前景

2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide(CAS No. 1353974-30-7)は、有機化学および医薬品研究分野において注目を集めるアセタミド誘導体です。本化合物は、ベンジル基とピペリジン環を有する特異な構造を持ち、創薬研究におけるリード化合物としての潜在能力が評価されています。

近年、神経科学やGタンパク質共役受容体(GPCR)を標的とした研究が盛んになる中、1353974-30-7のような複雑な骨格を持つ分子は、中枢神経系(CNS)関連疾患の治療薬開発候補として検討されています。特に分子ドッキングシミュレーションやインシリコスクリーニング技術の進歩により、その立体構造と受容体親和性の関係が精力的に解析されています。

本化合物の合成経路においては、ピペリジン-3-アミンを出発物質とした多段階反応が採用されるケースが多く、保護基戦略や不斉合成技術が重要な役割を果たします。最終段階では、N-イソプロピル化とアセタミド形成を経て高収率で得られることが報告されています。この合成プロセスは、グリーンケミストリーの観点からも最適化が進められており、環境負荷低減を意識した溶媒選択が注目されています。

物理化学的特性に関しては、1353974-30-7は室温で白色~淡黄色の結晶性粉末として存在し、中等度の極性を示します。この性質は、経口吸収性や血液脳関門(BBB)透過性といった薬物動態パラメータに影響を与えるため、ADME解析における重要な検討項目となっています。また、X線結晶構造解析により、分子内の水素結合ネットワークが詳細にマッピングされており、これが固体状態での安定性に寄与していることが明らかになっています。

応用研究の最新動向として、AI創薬プラットフォームにおける本化合物の仮想スクリーニングデータが注目されています。特に深層学習アルゴリズムを用いたバイオアベイラビリティ予測では、その薬理学的プロファイルが高く評価されており、パーソナライズドメディシン時代に向けた候補物質としての可能性が探られています。さらに、オルガノイド培養技術との組み合わせによるin vitro薬効評価システムでも、その作用機序の解明が進められています。

市場動向を分析すると、医薬品中間体としての需要が年々増加しており、グローバルサプライチェーンにおける安定供給が課題となっています。これに対応するため、連続フロー合成技術の導入や、バイオカタリシスを活用した新規合成経路の開発が企業間で競われています。また、ブロックチェーンを活用した原料トレーサビリティシステムの構築も、品質保証の観点から重要なテーマとなっています。

安全性評価に関する最新の知見では、in silico毒性予測ツールを用いた構造活性相関(SAR)解析が多数報告されています。特に、代謝安定性と酵素誘導性に関する予測モデルの精度向上により、より安全な構造最適化が可能となってきました。これらのデータは、規制科学の分野でも活用され、ICHガイドラインに準拠した開発戦略の策定に貢献しています。

今後の展望として、タンパク質分解ターゲティング(PROTAC)技術との組み合わせが期待されています。本化合物の特異的結合能を利用したユビキチンリガーゼの誘導体開発は、従来の阻害剤では困難だったターゲットへのアプローチを可能にするとして、創薬研究の新たなフロンティアとなっています。また、ナノ粒子ドラッグデリバリーシステムとの相性も良好であることが確認されており、標的指向性治療への応用が期待されて��ます。

学術的な意義においても、1353974-30-7は分子認識メカニズム研究のモデル化合物として価値があります。その立体電子効果とコンフォメーション変化の詳細は、計算化学の発展に寄与するとともに、超分子化学分野での新たな知見を生み出す可能性を秘めています。特に、時間分解結晶構造解析技術の進歩により、反応中間体の捕捉が可能となったことで、より深い理解が得られつつあります。

産業応用の観点では、高付加価値化学品としての位置付けが強まっており、特許戦略の重要性が増しています。主要製薬企業による知的財産権の確保が活発化する中、ジェネリック医薬品メーカーとの競争も激化することが予想されます。このため、プロセス化学の革新によるコスト削減や、結晶多形制御技術の高度化が競争優位性の鍵となっています。

1353974-30-7 (2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide) 関連製品

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)